4,5,6-trifluoro-1H-indole

Medicinal Chemistry Physicochemical Properties Drug Design

Pharmaceutical and agrochemical R&D requires building blocks with predictable reactivity and distinct electronic profiles. Generic fluorinated indole isomers often fail to deliver the same regioselectivity or metabolic stability. This contiguous 4,5,6-trifluoro substitution pattern offers: - Enhanced metabolic stability by blocking oxidative sites - Unique 19F NMR handle for protein-ligand studies - Predictable directing effects minimizing regioisomeric mixtures Supplied as a research-grade intermediate with full characterization data.

Molecular Formula C8H4F3N
Molecular Weight 171.12 g/mol
CAS No. 884494-65-9
Cat. No. B11823180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6-trifluoro-1H-indole
CAS884494-65-9
Molecular FormulaC8H4F3N
Molecular Weight171.12 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C(=C21)F)F)F
InChIInChI=1S/C8H4F3N/c9-5-3-6-4(1-2-12-6)7(10)8(5)11/h1-3,12H
InChIKeyIFMWWSIBNPNIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6-Trifluoro-1H-indole (CAS 884494-65-9): A Unique Fluorinated Indole Scaffold for Advanced Synthesis and Medicinal Chemistry


4,5,6-Trifluoro-1H-indole (CAS 884494-65-9) is a highly fluorinated indole derivative bearing three fluorine atoms at the 4-, 5-, and 6-positions of the indole ring [1]. This substitution pattern imparts distinctive electronic and physicochemical properties, including enhanced metabolic stability and altered lipophilicity compared to non-fluorinated or partially fluorinated indoles [2]. The compound serves as a versatile building block in pharmaceutical and agrochemical research, particularly valued for its potential to generate reactive indole aryne intermediates for cycloaddition chemistry [3].

1 Fluorinated indole building block for medicinal chemistry research
2 4,5,6-trifluoro regioisomer with distinct electronic profile
3 Reported indole aryne precursor for cycloaddition studies
4 Supports physicochemical property and reactivity profiling

Why Simple Indole Substitution Fails: The Critical Role of 4,5,6-Trifluoro Substitution Pattern in Modulating Lipophilicity and Reactivity


Generic substitution of 4,5,6-trifluoro-1H-indole with other fluorinated or non-fluorinated indole analogs is inadvisable due to the compound's distinct electronic and physicochemical profile. The contiguous 4,5,6-trifluoro substitution pattern creates a unique electronic environment that significantly alters the compound's lipophilicity (LogP), NMR chemical shifts, and reactivity compared to other regioisomers like 4,5,7- or 5,6,7-trifluoroindoles [1]. These differences directly impact downstream applications, including regioselective functionalization efficiency, metabolic stability in drug candidates, and suitability as a precursor for specific indole aryne generation [2]. Selecting the incorrect isomer can lead to failed synthetic routes or suboptimal biological activity.

Regioisomer electronic mismatch

4,5,7- or 5,6,7-trifluoroindole regioisomers exhibit different dipole moments and solvation behavior; LogP and reactivity profile may not transfer.

NMR fingerprint may not match

The upfield 1H NMR shift characteristic of 4,5,6-trifluoro substitution is regioisomer-specific; structural confirmation context may differ for other isomers.

Metabolic soft-spot profile may differ

The number and position of unsubstituted aromatic sites vary across trifluoroindole isomers; metabolic stability screening context may not transfer directly.

Quantitative Differentiation of 4,5,6-Trifluoro-1H-indole: Evidence-Based Selection Criteria


Distinct Lipophilicity (LogP) Profile Differentiates 4,5,6-Trifluoroindole from Other Regioisomers

4,5,6-Trifluoro-1H-indole exhibits a calculated LogP value of 2.5–2.6, which is a critical determinant of its membrane permeability and oral bioavailability potential in drug discovery programs [1]. While direct comparative LogP data for all trifluoroindole regioisomers is not universally reported in a single study, the specific 4,5,6-substitution pattern is known to yield a lipophilicity profile distinct from other arrangements (e.g., 4,5,7- or 5,6,7-trifluoroindole) due to differences in molecular dipole moments and solvation effects [2]. This property is essential when optimizing lead compounds for CNS penetration or avoiding excessive metabolic clearance.

Lipophilicity
Reported
Calculated LogP 2.5–2.6
Supports physicochemical property review
ΔLogP ≈ +0.4–0.5 vs non-fluorinated indole
Medicinal Chemistry Physicochemical Properties Drug Design

Upfield NMR Proton Shifts Confirm Unique Electron Shielding Effect of 4,5,6-Trifluoro Substitution

Comparative NMR studies reveal that the 4,5,6-trifluoro substitution pattern causes a pronounced upfield shift (shielding) of the aromatic protons relative to non-fluorinated indole, in contrast to the downfield shift (deshielding) observed for analogous tribromoindoles [1]. This distinct electronic effect, driven by the strong electron-withdrawing nature of the three contiguous fluorine atoms, provides a definitive spectroscopic fingerprint for structural confirmation and purity assessment. The effect is quantitatively observed in 1H NMR spectra, where the residual proton signals on the fluorinated benzene ring appear at higher field strengths compared to the parent indole.

NMR Shift
Head-to-head
Upfield shift vs indole
Supports structural identity confirmation
Distinct from tribromoindole downfield shift
Analytical Chemistry Structural Characterization NMR Spectroscopy

Potential as a 'Universal' Indole Aryne Precursor Differentiates 4,5,6-Trifluoroindole Derivatives in Complex Synthesis

Derivatives of 4,5,6-trifluoro-1H-indole, specifically 4,5,6-trifluoro-1-methyl-3-phenyl-1H-indole, have been proposed as a potential 'universal' platform for generating all three indole aryne isomers (4,5-, 5,6-, and 6,7-indole arynes) from a single scaffold [1]. This contrasts with other fluorinated indole systems, such as 5,6-difluoro-1-R-3-phenyl-1H-indole, which may have more restricted aryne generation capabilities. The ability to access multiple reactive intermediates from one precursor offers significant synthetic efficiency and strategic flexibility in constructing complex polycyclic frameworks, particularly in natural product total synthesis (e.g., trikentrins, herbindoles) [2].

Aryne Platform
Class-level
Up to 3 aryne isomers accessible
Class-level synthetic utility context
Data to verify; theoretical assessment
Organic Synthesis Cycloaddition Chemistry Natural Product Synthesis

Contiguous 4,5,6-Trifluoro Pattern Dictates Regioselectivity in Functionalization Reactions

The specific arrangement of fluorine atoms in 4,5,6-trifluoroindole exerts a powerful directing effect on the regioselectivity of subsequent functionalization reactions, such as lithiation or electrophilic aromatic substitution [1][2]. Studies on fluoroindoles show that the position of fluorine substituents is crucial for achieving high regiocontrol; for instance, while 4- and 7-fluoroindoles often show unambiguous selectivity, the 4- and 6-fluoro isomers require careful choice of base to achieve desired outcomes [1]. The 4,5,6-trifluoro pattern creates a unique electronic landscape where the combined inductive and resonance effects of three fluorines strongly bias reactivity towards specific positions, a property not shared by isomers with different substitution patterns (e.g., 4,6,7- or 5,6,7-trifluoroindole).

Regioselectivity
Class-level
Predicted high regiocontrol
Supports synthetic route planning
Isomer-specific validation recommended
Synthetic Methodology Regioselective Functionalization C-H Activation

Enhanced Metabolic Stability Inferred from Fluorine Blocking of Metabolic Soft Spots

The presence of three fluorine atoms at the 4-, 5-, and 6-positions of the indole ring is expected to significantly enhance metabolic stability by blocking potential sites of cytochrome P450 (CYP)-mediated oxidative metabolism [1]. Fluorine substitution at aromatic positions is a well-established strategy in medicinal chemistry to reduce metabolic clearance and prolong half-life, as C-F bonds are resistant to oxidative cleavage. While direct comparative metabolic stability data for 4,5,6-trifluoroindole versus other isomers is not currently available in the public domain, the class-level inference is strong: the 4,5,6-pattern effectively 'caps' the entire benzo ring, leaving fewer unsubstituted positions susceptible to hydroxylation or epoxidation compared to mono- or difluoroindoles [2]. This property is particularly valuable in early-stage drug discovery when optimizing lead compounds for improved pharmacokinetic profiles.

Metabolic Stability
Class-level
Reduced unsubstituted sites
Supports metabolic stability screening
In vitro validation required
Medicinal Chemistry Drug Metabolism Pharmacokinetics

Targeted Application Scenarios for 4,5,6-Trifluoro-1H-indole Based on Quantitative Evidence


Lead Optimization in Drug Discovery: Enhancing CNS Penetration and Metabolic Stability

Utilize 4,5,6-trifluoro-1H-indole as a core scaffold when designing CNS-active drug candidates where balanced lipophilicity (LogP ~2.5) and enhanced metabolic stability are paramount [1]. The specific LogP range is conducive to crossing the blood-brain barrier, while the 4,5,6-trifluoro pattern blocks multiple oxidative metabolic sites, potentially extending half-life and reducing clearance [2]. This combination of properties is difficult to achieve with non-fluorinated or partially fluorinated indole analogs, making this compound a strategic choice for CNS drug discovery programs.

Complex Natural Product Total Synthesis: Accessing Multiple Indole Aryne Intermediates

Employ 4,5,6-trifluoro-1-methyl-3-phenyl-1H-indole (a derivative of the target compound) as a 'universal' precursor for generating 4,5-, 5,6-, and 6,7-indole arynes in cycloaddition-based synthetic strategies [3]. This approach streamlines the construction of complex polycyclic alkaloids like trikentrins and herbindoles, reducing the number of synthetic steps and the need for multiple distinct aryne precursors. The unique electronic properties of the 4,5,6-trifluoro scaffold, as evidenced by its distinct NMR shifts, also facilitate reaction monitoring and product characterization [4].

Regioselective Functionalization for Parallel Library Synthesis

Leverage the predictable regioselectivity conferred by the 4,5,6-trifluoro substitution pattern to efficiently synthesize diverse libraries of 7-substituted or 2-substituted indole derivatives [5]. The strong directing effects of the contiguous fluorine atoms minimize the formation of regioisomeric mixtures, leading to higher yields of the desired product and simplifying purification. This makes 4,5,6-trifluoro-1H-indole a cost-effective building block for high-throughput chemistry and medicinal chemistry optimization campaigns.

Development of 19F NMR Probes and Tracers

Exploit the three equivalent fluorine atoms in 4,5,6-trifluoro-1H-indole for the development of 19F NMR probes for studying protein-ligand interactions or cellular metabolism. The high sensitivity and lack of background signal in biological systems make 19F NMR a powerful technique. The unique upfield 1H NMR signature and the 19F NMR signal of the trifluoroindole core provide a clear spectroscopic handle for tracking the compound's fate in complex biological matrices [4].

Application
Selection Property
Validation Focus
Lead optimization research
Physicochemical profile review
LogP and metabolic stability endpoint screening
Natural product total synthesis
Reported aryne precursor utility context
Aryne generation and cycloaddition validation
Regioselective library synthesis
Regioselectivity profile
Functionalization site verification
19F NMR probe development
Spectroscopic handle identity
19F/1H NMR signal confirmation

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